molecular formula C16H16FN5O2 B2961957 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 2380185-91-9

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No. B2961957
CAS RN: 2380185-91-9
M. Wt: 329.335
InChI Key: JCPCVCPRCDVZFY-UHFFFAOYSA-N
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Description

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a probe for studying protein structure and dynamics. FPOP is a small molecule that can selectively modify solvent-exposed amino acid residues in proteins, allowing researchers to gain insights into protein folding, stability, and interactions.

Mechanism of Action

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine works by generating hydroxyl radicals in the presence of hydrogen peroxide and a source of UV light. These hydroxyl radicals can selectively modify solvent-exposed amino acid residues in proteins, such as tyrosine, histidine, and methionine. The modified residues can then be analyzed using mass spectrometry, allowing researchers to gain insights into protein structure and dynamics.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms, as it is primarily used as a research tool for studying proteins in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine is its ability to selectively modify solvent-exposed amino acid residues in proteins, allowing researchers to gain insights into protein structure and dynamics. This compound is also relatively easy to use and can be applied to a wide range of proteins. However, this compound has some limitations, such as the need for a source of UV light and the potential for non-specific protein modifications if the reaction conditions are not carefully controlled.

Future Directions

There are several potential future directions for the use of 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine in scientific research. One area of interest is the use of this compound to study protein-ligand interactions, particularly in the development of new drugs. This compound could also be used to study protein-protein interactions, which are important in many biological processes. Additionally, this compound could be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to gain a more complete understanding of protein structure and dynamics.

Synthesis Methods

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzonitrile with ethyl oxalyl chloride, followed by cyclization with hydrazine hydrate and subsequent reaction with 3-chloropropylamine and 4-aminopyrimidine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine has been used in a variety of scientific research applications, including protein structure determination, protein-ligand interactions, and protein dynamics studies. This compound is particularly useful in the study of proteins that are difficult to analyze using traditional methods such as X-ray crystallography and NMR spectroscopy. This compound can be used to probe protein structure and dynamics in solution, and can also be used to study protein interactions with small molecules or other proteins.

properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-23-8-4-7-19-14-12(9-18-10-20-14)16-21-15(22-24-16)11-5-2-3-6-13(11)17/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVCPRCDVZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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